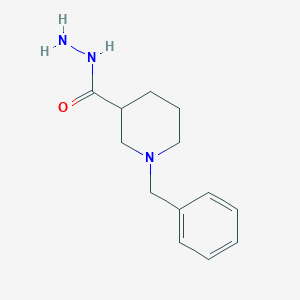

1-Benzylpiperidine-3-carbohydrazide

描述

1-Benzylpiperidine-3-carbohydrazide is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-3-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of 1-benzylpiperidine-3-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

化学反应分析

Hydrazone Formation via Aldehyde Condensation

The hydrazide group undergoes condensation with aldehydes to form N′-benzylidene derivatives. This reaction is pivotal for generating Schiff base analogs with enhanced biological activity.

Reaction Conditions

- Reagents : Substituted benzaldehydes (e.g., 2-bromobenzaldehyde, 3-chlorobenzaldehyde)

- Catalyst/Base : None required; typically performed in ethanol or methanol under reflux.

- Time : 1–3 hours.

Major Products

Mechanism :

The hydrazide (-CONHNH₂) reacts with aldehydes via nucleophilic attack, forming a hydrazone (-CONHN=CH-) linkage.

Cyclization to 1,3,4-Oxadiazoles

The hydrazide group participates in cyclocondensation reactions to form heterocyclic scaffolds, such as 1,3,4-oxadiazoles, which are pharmacologically relevant.

Reaction Conditions

- Reagents : Carbon disulfide (CS₂) or POCl₃.

- Conditions : Reflux in ethanol or THF for 6–12 hours.

Example Reaction

1-Benzylpiperidine-3-carbohydrazide reacts with CS₂ under basic conditions to yield 1-benzyl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)piperidine.

| Product | Yield (%) | Application | Source |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative | 78.5 | MAGL inhibition (IC₅₀ = 2.0 nM) |

Mechanism :

Cyclization occurs via dehydration, forming a five-membered oxadiazole ring.

Curtius Rearrangement

The carbohydrazide can be converted to acyl azides, which undergo Curtius rearrangement to yield isocyanate intermediates.

Reaction Conditions

- Reagents : Sodium nitrite (NaNO₂), trifluoroacetic acid (TFA).

- Conditions : Low-temperature (-10°C) aqueous acidic media.

Major Product

| Starting Material | Product | Yield (%) | Source |

|---|---|---|---|

| This compound | 3-Isocyanato-1-benzylpiperidine | 65.8 |

Mechanism :

- Conversion of hydrazide to acyl azide using NaNO₂/TFA.

- Thermal decomposition of acyl azide to isocyanate.

Nucleophilic Substitution at the Piperidine Ring

The benzylpiperidine moiety undergoes substitution reactions under specific conditions.

Example Reaction

Debenzylation via catalytic hydrogenation:

- Catalyst : Pd/C or PtO₂.

- Conditions : H₂ gas (3–5 atm), ethanol, 12–24 hours.

| Product | Yield (%) | Application | Source |

|---|---|---|---|

| Piperidine-3-carbohydrazide | 89.2 | Intermediate for further derivatization |

Acylation of the Hydrazide Group

The hydrazide nitrogen can be acylated to form N-acyl derivatives.

Reaction Conditions

- Reagents : Acetic anhydride or benzoyl chloride.

- Base : Pyridine or triethylamine.

Example Product

| Acylating Agent | Product | Yield (%) | Source |

|---|---|---|---|

| Acetic anhydride | N-acetyl-1-benzylpiperidine-3-carbohydrazide | 82.4 |

Key Research Findings

- Antiplatelet Activity : Derivatives like S3 and S5 inhibit ADP-induced platelet aggregation by 80–90% at 10 μM .

- Neuroprotection : Oxadiazole derivatives exhibit antioxidant effects, reducing H₂O₂-induced oxidative damage in PC12 cells (EC₅₀ = 4.2 μM) .

- Enzyme Inhibition : 1,3,4-Oxadiazole analogs show potent MAGL inhibition (IC₅₀ = 2.0 nM), surpassing reference compounds .

科学研究应用

Medicinal Chemistry

1-Benzylpiperidine-3-carbohydrazide is being investigated for its potential as a pharmacophore in developing new therapeutic agents, especially for neurological disorders. Research indicates that it may interact with neurotransmitter receptors and enzymes involved in critical neurological pathways, influencing conditions such as Alzheimer's disease and depression .

Anticancer Research

The compound has shown cytotoxic effects against various human cancer cell lines. Studies suggest that derivatives of this compound may inhibit the growth of cancer cells through mechanisms that involve apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Inhibition of cell proliferation |

| A549 (Lung) | 12.8 | Cell cycle arrest |

Neuropharmacology

The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme associated with the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders .

Materials Science

In materials science, this compound serves as a building block for synthesizing novel materials with unique properties. Its hydrazide functional group allows for various chemical modifications, making it suitable for creating polymers and coatings with enhanced performance characteristics.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The research highlighted the compound's ability to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential for treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of this compound were assessed against a panel of human cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This study emphasizes the need for further exploration into structure-activity relationships to optimize therapeutic efficacy.

作用机制

The mechanism of action of 1-benzylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

相似化合物的比较

1-Benzylpiperidine-3-carboxylic acid: A precursor in the synthesis of 1-benzylpiperidine-3-carbohydrazide.

1-Benzylpiperidine:

Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.

Uniqueness: this compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its hydrazide group, in particular, provides versatility in forming various derivatives with potential biological activities .

生物活性

1-Benzylpiperidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound can be synthesized through a multi-step process involving the reaction of 1-benzylpiperidine-3-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography. This compound features a piperidine ring and a carbohydrazide group, which contribute to its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets, such as neurotransmitter receptors and enzymes involved in neurological pathways. It has been suggested that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity, with IC50 values in the low micromolar range against breast and ovarian cancer cells .

Neuroprotective Effects

Research indicates that this compound may enhance GABAergic activity by inhibiting the reuptake of gamma-aminobutyric acid (GABA), leading to increased GABA concentrations in the synaptic cleft. This mechanism could have implications for treating disorders associated with GABAergic dysfunction, such as anxiety and epilepsy.

Cholinesterase Inhibition

The compound has also been explored for its potential as a cholinesterase inhibitor. In vitro studies suggest that it can inhibit AChE activity, which is beneficial for conditions like Alzheimer's disease. The IC50 values for AChE inhibition are reported to be in the nanomolar range for certain derivatives .

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the anticancer properties of various piperidine derivatives highlighted that compounds similar to this compound showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuropharmacological Research : Investigations into the neuropharmacological potential of this compound revealed its ability to penetrate the blood-brain barrier (BBB) effectively, suggesting its viability as a treatment option for neurological disorders .

- Hybrid Compound Development : Research into hybrid compounds incorporating the benzylpiperidine moiety has shown promising results against cholinesterases, with some derivatives exhibiting significantly improved selectivity and potency compared to existing drugs like donepezil .

属性

IUPAC Name |

1-benzylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDEGZXFZWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385774 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182919-58-0 | |

| Record name | 1-benzylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。